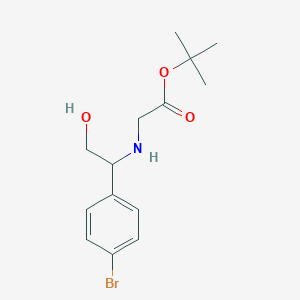

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate

Description

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate is a synthetic organic compound characterized by a tert-butyl ester group, a 4-bromophenyl moiety, and a hydroxyethylamino linker. The 4-bromophenyl group enhances electrophilic aromatic substitution reactivity, while the hydroxyethylamino group may contribute to hydrogen bonding or chelation properties, influencing solubility and biological interactions.

Properties

IUPAC Name |

tert-butyl 2-[[1-(4-bromophenyl)-2-hydroxyethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)8-16-12(9-17)10-4-6-11(15)7-5-10/h4-7,12,16-17H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSLWSBLMKAGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(CO)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification to Form Tert-butyl Bromoacetate Intermediate

A critical intermediate in the synthesis is tert-butyl bromoacetate, which is prepared via an acid-catalyzed esterification of bromoacetic acid with isobutylene. This step is essential as it introduces the tert-butyl ester functionality needed for the final compound.

- Method: Bromoacetic acid reacts with isobutylene gas in the presence of a solid superacid catalyst (perfluorinated sulfonic resin) in an organic solvent such as tetrahydrofuran (oxolane).

- Conditions: The reaction is conducted at low temperatures (0–15°C) under atmospheric pressure for about 5 hours.

- Work-up: After completion, the catalyst is filtered off and recovered, and the solvent is distilled and recycled.

- Yield and Purity: Yields of 95–97.6% with product purity exceeding 99% have been reported.

- Environmental and Safety Aspects: The process is considered green, with minimal waste generation and high operational safety, suitable for industrial scale production.

| Parameter | Value/Condition |

|---|---|

| Catalyst | Perfluorinated sulfonic resin |

| Solvent | Oxolane (tetrahydrofuran) |

| Temperature | 0–15 °C |

| Reaction time | 5 hours |

| Product purity | >99% |

| Yield | 95–97.6% |

Halogenation or Mesylation of Amino-Ether Intermediate

The synthesis involves halogenation or mesylation of an amino-ether intermediate to introduce a suitable leaving group (such as bromine) that facilitates further substitution reactions.

- Reagents: Halogenating agents like thionyl chloride or brominating agents are used.

- Conditions: The reaction is typically carried out at low temperatures (-15°C to +55°C) in solvents such as dichloromethane with catalytic amounts of N,N-dimethylformamide to activate the halogenating agent.

- Work-up: After the reaction, the mixture is quenched and purified by filtration and solvent removal.

- Notes: Excess acid generated during the reaction is neutralized by bases such as sodium hydroxide or triethylamine.

Condensation with 4-Bromophenyl Derivative

The key step to form the target compound is the nucleophilic substitution or condensation of the tert-butyl bromoacetate intermediate with a 4-bromophenyl-containing amino alcohol or amine.

- Mechanism: The leaving group on the bromoacetate intermediate is displaced by the nucleophilic amine group of the 4-bromophenyl-substituted hydroxyethylamine.

- Conditions: This step often requires controlled heating and stirring, sometimes under reflux conditions, to drive the reaction to completion.

- Purification: The crude product is purified by extraction, washing with acidic and basic aqueous solutions (e.g., 10% citric acid, saturated sodium bicarbonate, brine), concentration, and column chromatography on silica gel using ethyl acetate/hexane gradients.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | Bromoacetic acid, isobutylene, superacid catalyst, 0–15°C, 5 h | Form tert-butyl bromoacetate |

| Halogenation/Mesylation | Thionyl chloride or brominating agent, dichloromethane, 0–55°C | Introduce leaving group |

| Nucleophilic substitution | Amino alcohol with 4-bromophenyl group, reflux, organic solvent | Form target compound |

| Purification | Acid/base washes, column chromatography | Remove impurities, isolate product |

Detailed Research Findings and Analysis

- The use of solid superacid catalysts enables a green and efficient esterification step, minimizing environmental impact and allowing catalyst reuse.

- Halogenation steps require precise temperature control and the presence of activating agents like N,N-dimethylformamide to ensure high conversion and selectivity.

- The nucleophilic substitution step benefits from purification protocols involving sequential acidic and basic washes to remove unreacted starting materials and side products.

- Recovery and recycling of by-products such as amino compounds (e.g., benzyl amine) from hydrolysis steps improve process sustainability and overall yield.

- The multi-step synthesis demands careful monitoring by thin-layer chromatography (TLC) and other analytical methods to ensure reaction completeness and product quality.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common nucleophiles include sodium azide and potassium cyanide.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of bromophenyl and hydroxyethylamino groups on biological systems.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic binding sites, while the hydroxyethylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Tert-butyl 2-(3-aminophenyl)acetate (CAS 35613-44-6): This analog replaces the 4-bromophenyl group with a 2-aminophenyl substituent. The amino group increases nucleophilicity, making it more reactive in coupling reactions compared to the bromine-substituted counterpart.

- Ethyl 2-(3-aminophenyl)acetate (CAS 52273-79-7): Substituting the tert-butyl ester with an ethyl ester decreases steric hindrance, enhancing hydrolysis susceptibility under acidic or basic conditions. The lack of bromine further reduces molecular weight (MW: ~209 g/mol vs. ~370 g/mol for the target compound) and alters lipophilicity .

Modifications in the Ester Group

- Tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate (CAS 1122484-77-8): This compound features a polyethylene glycol (PEG)-like spacer instead of the hydroxyethylamino group. The increased hydrophilicity improves aqueous solubility, which may enhance bioavailability in drug delivery systems.

- Methyl 2-(5-amino-2-methylphenyl)acetate (CAS 850449-93-3): The methyl ester and additional methyl group on the aromatic ring lower steric protection, increasing susceptibility to enzymatic degradation.

Functional Group Comparisons

- Tert-butyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate (CAS 128049-50-3): Replacing the hydroxyethylamino group with a benzoxazol-2-ylsulfanyl moiety introduces heterocyclic aromaticity, enhancing UV absorption properties. This modification is advantageous in photochemical applications but reduces hydrogen-bonding capacity compared to the target compound .

Stability and Reactivity

The tert-butyl ester in the target compound provides superior stability against hydrolysis compared to methyl or ethyl esters, as evidenced by its resistance to cleavage under mild acidic conditions . The 4-bromophenyl group directs electrophilic substitution to the para position, whereas amino-substituted analogs (e.g., CAS 35613-44-6) favor ortho/para reactivity due to the amino group’s activating effects .

Biological Activity

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate is an organic compound characterized by its unique structure, which includes a tert-butyl ester group, a bromophenyl moiety, and a hydroxyethylamino functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure and Properties

- Chemical Formula : C14H20BrNO3

- CAS Number : 2202710-79-8

The presence of the bromine atom in the phenyl ring is significant as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can engage in aromatic stacking interactions, while the hydroxyethylamino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This dual interaction mechanism may lead to various biological effects, including enzyme inhibition or receptor modulation.

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit specific cytochrome P450 enzymes, such as CYP1A2. This inhibition can affect drug metabolism and has implications for pharmacokinetics in therapeutic applications .

Cellular Effects

This compound has been shown to influence cellular processes, including:

- Modulation of cell signaling pathways

- Alteration of gene expression patterns

- Impact on cellular metabolism

These effects suggest that the compound may play a role in various physiological processes and could be explored for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Tert-butyl 2-(1-phenyl-2-hydroxyethylamino)acetate | Lacks bromine atom | Reduced reactivity |

| Tert-butyl 2-(1-(4-chlorophenyl)-2-hydroxyethylamino)acetate | Contains chlorine instead of bromine | Different interaction profile |

The presence of the bromine atom enhances the compound's reactivity and potential biological activity compared to its analogs.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as an intermediate in synthesizing more complex pharmaceutical compounds. Its ability to modify biological pathways makes it a candidate for further investigation in drug development.

Example Study: Inhibition of Cytochrome P450 Enzymes

A study demonstrated that this compound inhibited CYP1A2 activity in vitro. The results indicated a concentration-dependent inhibition pattern, suggesting potential implications for drug-drug interactions when used alongside other medications metabolized by this enzyme .

Potential Therapeutic Applications

Given its biological activity, this compound could be explored for therapeutic applications in conditions where modulation of cytochrome P450 enzymes is beneficial, such as in cancer treatment or metabolic disorders.

Q & A

Q. Key Considerations :

- Excess tert-butyl ester reagents minimize side reactions (e.g., dimerization).

- Low temperatures reduce racemization in the hydroxyethylamino group .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be noted?

Methodological Answer:

- ¹H/¹³C NMR :

- Hydroxyethylamino Group : Look for broad singlet (~1.5 ppm, NH) and triplet splitting for -CH₂-OH (δ 3.4–3.8 ppm).

- tert-Butyl Group : Sharp singlet at δ 1.4 ppm (9H) .

- 4-Bromophenyl : Aromatic protons as doublets (δ 7.2–7.6 ppm, J = 8–10 Hz) .

- IR Spectroscopy :

- Strong absorption at ~1730 cm⁻¹ (ester C=O) and 3400–3500 cm⁻¹ (N-H/O-H stretches) .

- X-Ray Crystallography :

- Resolves stereochemistry and confirms intramolecular hydrogen bonding between NH and ester groups .

Data Validation : Cross-reference NMR shifts with computational predictions (DFT) to resolve ambiguities .

Basic: What are the critical storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the tert-butyl ester. Desiccants (silica gel) mitigate moisture-induced degradation .

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to strong acids/bases, which cleave the ester group .

- Stability Tests : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months; degradation products appear as additional peaks at ~4.5–5.0 minutes .

Advanced: How can computational chemistry aid in predicting reactivity or stability under varying experimental conditions?

Methodological Answer:

- DFT Calculations :

- MD Simulations :

- Applications : Predict regioselectivity in electrophilic substitutions (e.g., bromination) on the 4-bromophenyl ring .

Advanced: When encountering NMR data discrepancies between theory and experiment, how should researchers resolve contradictions?

Methodological Answer:

Variable Temperature NMR : Heat samples to 50–60°C to identify dynamic effects (e.g., hindered rotation of the tert-butyl group) .

Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals (e.g., hydroxyethyl -CH₂- vs. aromatic protons) .

Alternative Solvents : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO-d₆ may sharpen NH/O-H signals .

Cross-Validation : Use HSQC/HMBC to correlate ¹H-¹³C couplings and confirm connectivity .

Advanced: What strategies optimize stereochemical control during hydroxyethylamino moiety synthesis?

Methodological Answer:

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to direct asymmetric amination .

- Catalytic Asymmetric Synthesis : Use Cu(I)/chiral phosphine complexes for enantioselective hydroxyethylation (up to 95% ee) .

- Kinetic Resolution : Enzymatic methods (lipases) selectively hydrolyze undesired stereoisomers .

Validation : Compare optical rotation with literature values and perform chiral HPLC (Chiralpak AD-H column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.